

An In-Depth Technical Guide to Thiol-PEG8-alcohol: Structure, Properties, and Applications

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Compound of Interest

Compound Name: Thiol-PEG8-alcohol

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Abstract

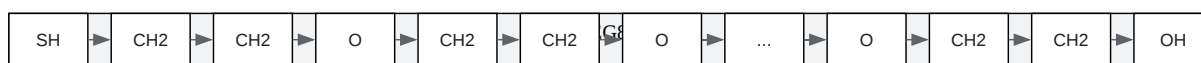
Thiol-PEG8-alcohol is a heterobifunctional linker molecule widely utilized in bioconjugation, drug delivery, and proteomics. Its structure, featuring a reactive thiol group at one terminus and a primary alcohol at the other, connected by an eight-unit polyethylene glycol (PEG) spacer, offers a versatile platform for covalently linking molecules. The hydrophilic PEG chain enhances the solubility and pharmacokinetic properties of the resulting conjugates. This guide provides a comprehensive overview of the structure, chemical properties, and common applications of **Thiol-PEG8-alcohol**, including detailed experimental protocols and characterization data.

Structure and Physicochemical Properties

Thiol-PEG8-alcohol, systematically named 1-mercapto-23-hydroxy-3,6,9,12,15,18,21-heptaooxatricosane, possesses a linear structure with distinct functional ends. The thiol (-SH) group provides a reactive site for conjugation to various electrophiles, while the primary alcohol (-OH) group can be further functionalized. The eight ethylene glycol repeats impart hydrophilicity and flexibility to the molecule.

Structural Information

Below is a diagram illustrating the chemical structure of **Thiol-PEG8-alcohol**.



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Caption: Chemical structure of **Thiol-PEG8-alcohol**.

Physicochemical Data

A summary of the key physicochemical properties of **Thiol-PEG8-alcohol** is presented in the table below.

Property	Value	Reference(s)
Molecular Formula	C ₁₆ H ₃₄ O ₈ S	[1][2]
Molecular Weight	386.50 g/mol	[1][2]
CAS Number	791620-96-7	[1]
Appearance	Colorless to light yellow liquid	
Density	~1.108 g/cm ³	
Solubility	Soluble in DMSO, DCM, DMF	
pKa (Thiol)	~9-10 (Estimated for similar thiols)	
Storage Conditions	-20°C, protect from light	

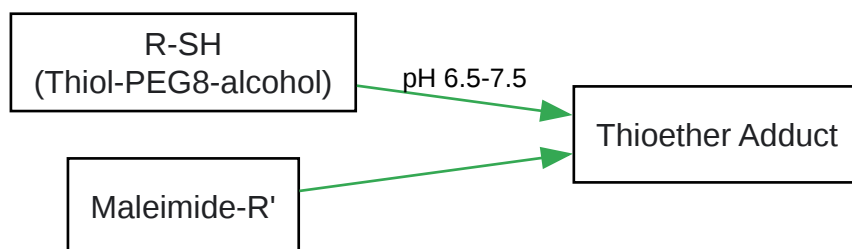
Chemical Properties and Reactivity

The utility of **Thiol-PEG8-alcohol** stems from the distinct reactivity of its terminal functional groups.

Thiol Group Reactivity

The thiol group is a potent nucleophile, particularly in its deprotonated thiolate form. Its reactivity is highly dependent on the pH of the reaction medium.

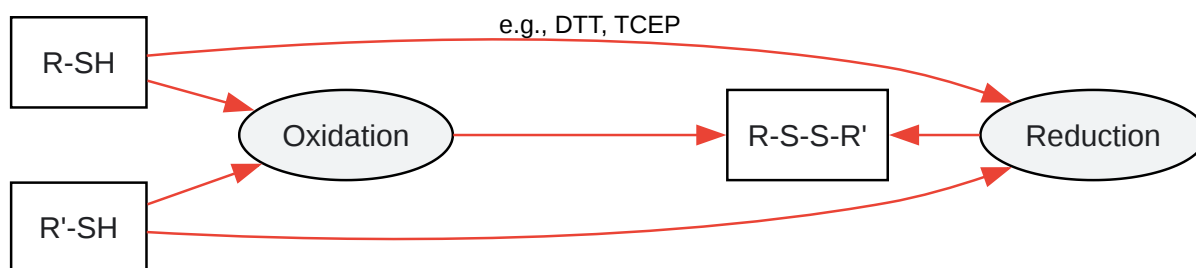
One of the most common applications of the thiol group is its reaction with maleimides to form a stable thioether linkage. This reaction is highly specific for thiols at a pH range of 6.5-7.5.



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Caption: Thiol-Maleimide conjugation reaction pathway.

The thiol group can undergo oxidation to form a disulfide bond, either with another thiol-containing molecule (intermolecular) or within the same molecule if a second thiol is present (intramolecular). This reaction can be reversible, which is advantageous for applications such as drug delivery systems that release their payload under reducing conditions.



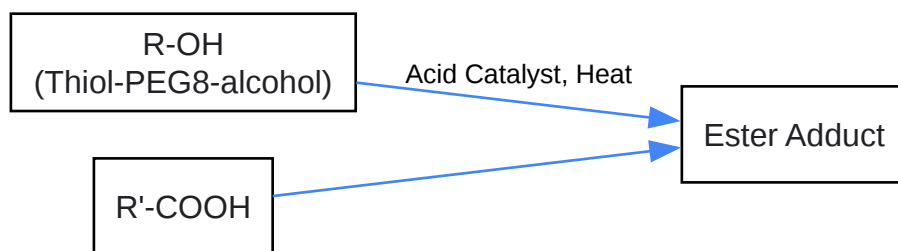
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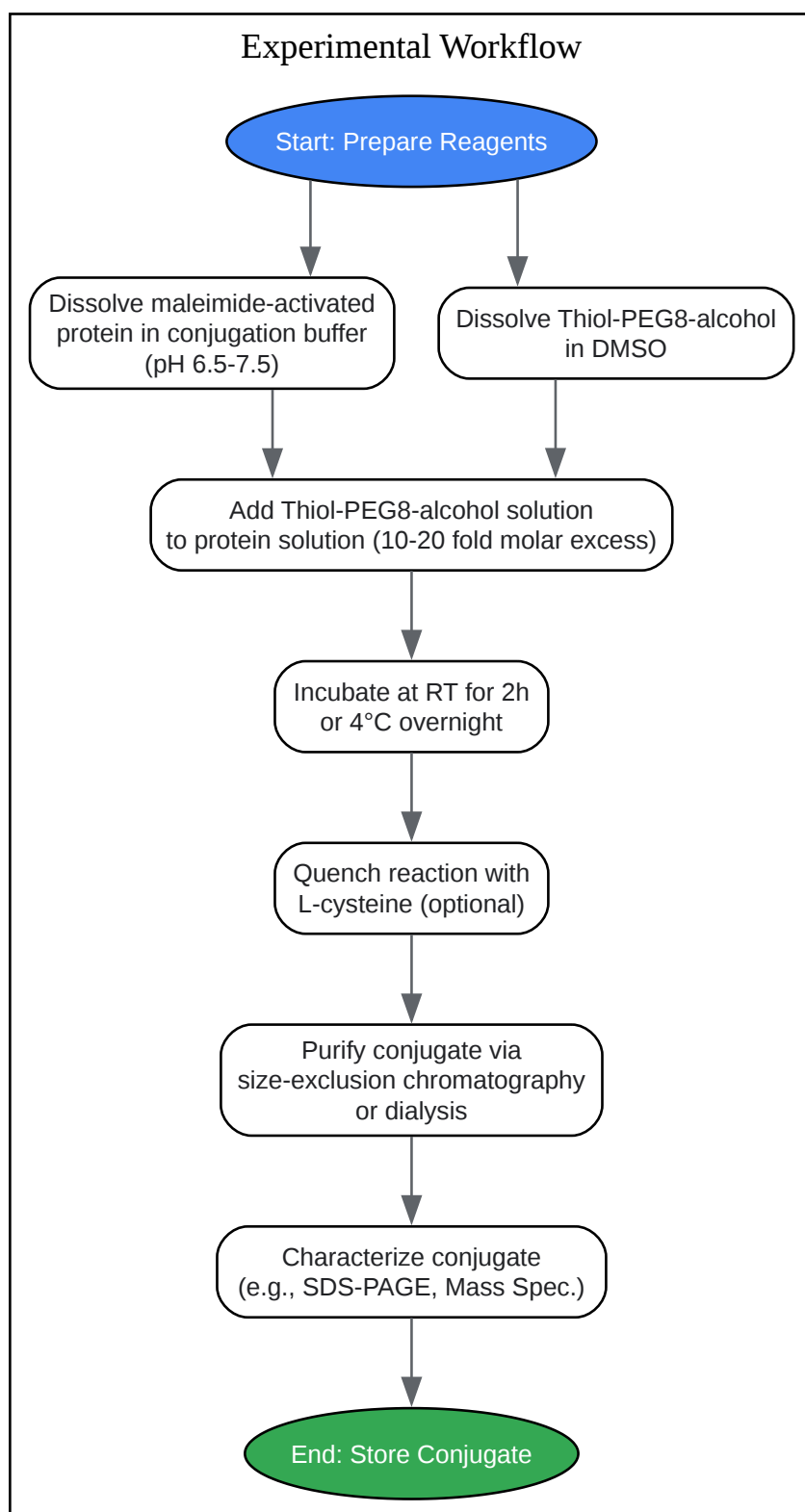
Caption: Reversible disulfide bond formation.

Alcohol Group Reactivity

The primary alcohol at the other end of the PEG chain is less reactive than the thiol group but serves as a versatile handle for further chemical modifications. It is not typically used for direct bioconjugation but can be activated to react with various functional groups.

The alcohol can react with carboxylic acids or their activated derivatives (e.g., acyl chlorides, anhydrides) to form ester linkages. This reaction is typically catalyzed by an acid.





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